
2,4-Bis(benzyloxy)-6-(chloromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(benzyloxy)-6-(chloromethyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two benzyloxy groups at the 2 and 4 positions and a chloromethyl group at the 6 position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(benzyloxy)-6-(chloromethyl)pyridine typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative that has suitable substituents at the 2 and 4 positions.
Introduction of Benzyloxy Groups: The benzyloxy groups are introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base.
Chloromethylation: The chloromethyl group is introduced at the 6 position using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Bis(benzyloxy)-6-(chloromethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Benzyloxy groups converted to aldehydes or carboxylic acids.
Reduction: Piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Bis(benzyloxy)-6-(chloromethyl)pyridine has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its ability to interact with biological targets.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4-Bis(benzyloxy)-6-(chloromethyl)pyridine depends on its application:
In Organic Synthesis: Acts as a building block for the construction of more complex molecules.
In Medicinal Chemistry: May interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethoxy-6-(chloromethyl)pyridine: Similar structure but with methoxy groups instead of benzyloxy groups.
2,4-Dibenzyloxy-6-methylpyridine: Similar structure but with a methyl group instead of a chloromethyl group.
Uniqueness
2,4-Bis(benzyloxy)-6-(chloromethyl)pyridine is unique due to the presence of both benzyloxy and chloromethyl groups, which provide distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C20H18ClNO2 |
|---|---|
Molekulargewicht |
339.8 g/mol |
IUPAC-Name |
2-(chloromethyl)-4,6-bis(phenylmethoxy)pyridine |
InChI |
InChI=1S/C20H18ClNO2/c21-13-18-11-19(23-14-16-7-3-1-4-8-16)12-20(22-18)24-15-17-9-5-2-6-10-17/h1-12H,13-15H2 |
InChI-Schlüssel |
SCBVKCXYAXHPAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC(=NC(=C2)OCC3=CC=CC=C3)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


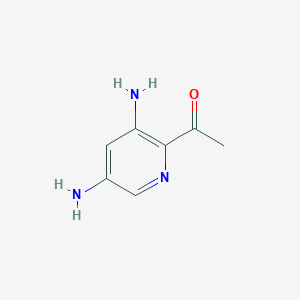
![[6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid](/img/structure/B14852232.png)

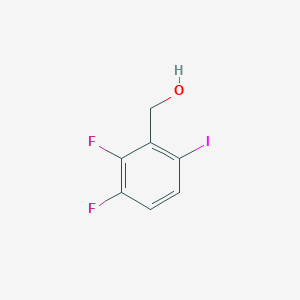
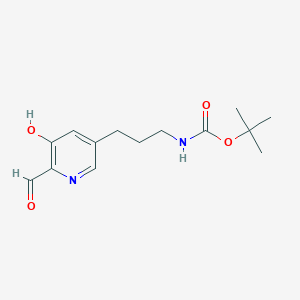
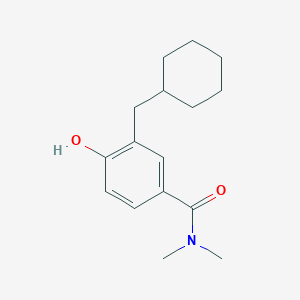
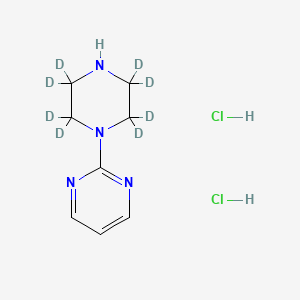
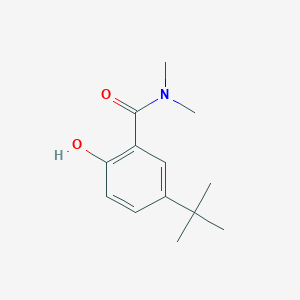
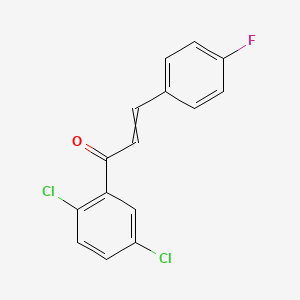
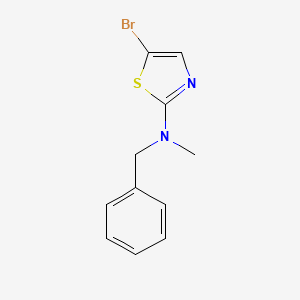
![7-(Chloromethyl)[1,3]dioxolo[4,5-B]pyridine](/img/structure/B14852295.png)
![N-[9-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]benzamide](/img/structure/B14852297.png)

![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(2-phenylphenyl)acetic acid](/img/structure/B14852302.png)
